molecular formula C16H15NO4S2 B2810837 1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797702-92-1

1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2810837
CAS RN: 1797702-92-1
M. Wt: 349.42
InChI Key: SLXZQYAKNGQTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule that contains a thiophene ring, a piperidine ring, and an isobenzofuran ring . Thiophene is a five-membered aromatic ring with one sulfur atom . Piperidine is a six-membered ring with one nitrogen atom, and isobenzofuran is a fused ring system consisting of a benzene ring and a furan ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The thiophene and isobenzofuran rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which often contributes to the stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the types of atoms present would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Activities

Spiro compounds, including those related to the chemical structure , have been synthesized and evaluated for their antimicrobial properties. Patel and Patel (2015) synthesized various spiro thiazolinone heterocyclic compounds, demonstrating that the fusion of heterocyclic rings leads to higher antimicrobial activities (Patel & Patel, 2015).

Sigma Receptor Ligands

Compounds with structures similar to the one mentioned have been synthesized and evaluated for their sigma receptor binding properties. Maier and Wünsch (2002) found that certain spiro compounds display high affinity and selectivity for sigma(1) receptors over sigma(2), indicating potential applications in neurological research (Maier & Wünsch, 2002).

Anti-Cancer Activity

Spiro compounds have also been explored for their anti-cancer activities. Al-Said et al. (2011) synthesized novel compounds with a sulfone moiety, demonstrating significant in-vitro anticancer activity against human breast cancer cell lines (Al-Said et al., 2011).

Antimycobacterial Activity

Kumar et al. (2008) synthesized spiro-piperidin-4-ones through an atom economic and stereoselective process, finding compounds with potent in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Kumar et al., 2008).

Sigma-2 Receptor Imaging

A study by Søby et al. (2002) focused on a sigma-ligand, Lu 28-179, indicating its potential as a tool for imaging sigma-2 receptor sites in the brain, which could be valuable for neurological diagnostics (Søby et al., 2002).

Medicinal Chemistry Advances

Ghatpande et al. (2020) highlighted the significance of the spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore in medicinal chemistry, demonstrating progress in synthesizing biologically relevant compounds containing this structural motif (Ghatpande et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions, especially if the properties of the compound are not well known .

Future Directions

The future research directions for this compound would likely depend on its intended applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, or testing its effects in clinical trials .

properties

IUPAC Name

1'-thiophen-2-ylsulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c18-15-12-4-1-2-5-13(12)16(21-15)7-9-17(10-8-16)23(19,20)14-6-3-11-22-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXZQYAKNGQTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.